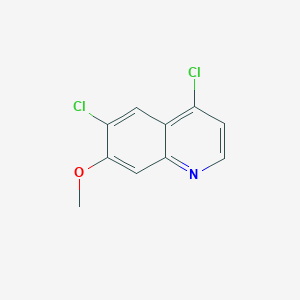

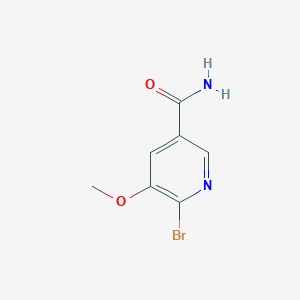

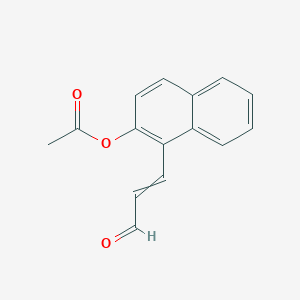

![molecular formula C9H14N2O2S B11716761 {[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B11716761.png)

{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

{[(1-エチル-3-メチル-1H-ピラゾール-5-イル)メチル]スルファニル}酢酸は、有機合成や医薬品化学において多様な用途で知られているピラゾール類に属する化合物です。

製法

合成経路と反応条件

{[(1-エチル-3-メチル-1H-ピラゾール-5-イル)メチル]スルファニル}酢酸の合成は、通常、1-エチル-3-メチル-1H-ピラゾールと適切なスルファニル酢酸誘導体を反応させることで行われます。反応条件としては、エタノールやメタノールなどの溶媒の使用が含まれ、反応を促進するために加熱が必要になる場合があります。このプロセスは、完全な反応と高収率を確保するために還流条件下で行うことができます。

工業的製法

この化合物の工業的生産には、反応条件をより細かく制御でき、スループットの高い連続フロー合成などの、よりスケーラブルな方法が用いられる場合があります。触媒の使用や最適化された反応パラメータは、生産プロセスの効率と収率をさらに高めることができます。

準備方法

The synthesis of 2-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines.

Introduction of the sulfanylacetic acid moiety: This step involves the reaction of the pyrazole derivative with a suitable thiol and chloroacetic acid under basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

化学反応の分析

反応の種類

{[(1-エチル-3-メチル-1H-ピラゾール-5-イル)メチル]スルファニル}酢酸は、次のようなさまざまな化学反応を起こすことができます。

酸化: スルファニル基は酸化されてスルホキシドまたはスルホンを生成することができます。

還元: この化合物は、ピラゾール環またはスルファニル基を修飾するために還元することができます。

置換: ピラゾール環上の水素原子は、他の官能基で置換することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化剤(過酸化水素など)、還元剤(水素化ホウ素ナトリウムなど)、ハロゲン化剤(ハロゲン化反応用)などがあります。これらの反応は通常、制御された温度で行われ、不要な副反応を防ぐために不活性雰囲気を使用する必要がある場合があります。

主要な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、スルファニル基の酸化によってスルホキシドまたはスルホンが生成され、置換反応によってピラゾール環にさまざまな官能基が導入され、さまざまな誘導体が生成されます。

科学研究への応用

化学

化学において、{[(1-エチル-3-メチル-1H-ピラゾール-5-イル)メチル]スルファニル}酢酸は、より複雑な複素環化合物の合成のためのビルディングブロックとして使用されます。

生物学

生物学的研究では、この化合物は酵素相互作用や代謝経路を研究するためのプローブとして使用できます。さまざまな化学修飾を受けることができるため、分子レベルで生物学的プロセスを調査するための貴重なツールとなります。

医学

医学において、{[(1-エチル-3-メチル-1H-ピラゾール-5-イル)メチル]スルファニル}酢酸の誘導体は、抗炎症、抗酸化、または抗菌などの薬理活性を示す可能性があります。これらの誘導体に関する研究は、新しい治療薬の開発につながる可能性があります。

産業

工業分野では、この化合物は、ポリマーやコーティングなどの特定の特性を持つ新素材の開発に使用できます。化学反応における多用途性は、さまざまな工業的用途において貴重な構成要素となります。

科学的研究の応用

2-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid has several scientific research applications:

作用機序

{[(1-エチル-3-メチル-1H-ピラゾール-5-イル)メチル]スルファニル}酢酸の作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。ピラゾール環は、水素結合やπ-π相互作用に関与することができ、スルファニル酢酸部分は、標的分子と共有結合することがあります。これらの相互作用は、酵素や受容体の活性を調節し、観察される生物学的効果をもたらします。

類似化合物との比較

類似化合物

{[(1-エチル-3-メチル-1H-ピラゾール-5-イル)メチル]スルファニル}酢酸に類似した化合物には、次のような他のピラゾール誘導体があります。

- 1-フェニル-3-メチル-5-ピラゾロン

- 1,3-ジメチル-5-ピラゾロン

- 3-(tert-ブチル)-N-(4-メトキシベンジル)-1-メチル-1H-ピラゾール-5-アミン

独自性

{[(1-エチル-3-メチル-1H-ピラゾール-5-イル)メチル]スルファニル}酢酸をこれらの類似化合物から区別するのは、ピラゾール環とスルファニル酢酸部分のユニークな組み合わせです。この構造的特徴は、独自の化学反応性と潜在的な生物活性を提供し、さらなる研究開発に適した化合物となっています。

特性

分子式 |

C9H14N2O2S |

|---|---|

分子量 |

214.29 g/mol |

IUPAC名 |

2-[(2-ethyl-5-methylpyrazol-3-yl)methylsulfanyl]acetic acid |

InChI |

InChI=1S/C9H14N2O2S/c1-3-11-8(4-7(2)10-11)5-14-6-9(12)13/h4H,3,5-6H2,1-2H3,(H,12,13) |

InChIキー |

ABXQSTJBUWVRGA-UHFFFAOYSA-N |

正規SMILES |

CCN1C(=CC(=N1)C)CSCC(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

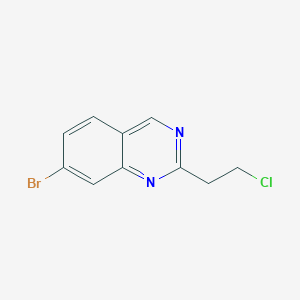

![tert-butyl 2-(chloromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B11716678.png)

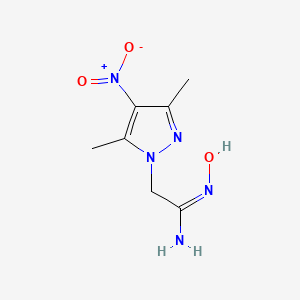

![(2S)-2-[(4S)-4-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-oxopyrrolidin-1-yl]butanamide](/img/structure/B11716681.png)

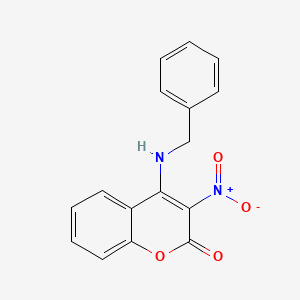

![2-Benzyl-2,3,4,4a-tetrahydrobenzo[b][1,7]naphthyridin-5(1H)-one](/img/structure/B11716691.png)

![2-[(2,6-Dibromo-4-{[3,5-dibromo-4-(2-oxiranylmethoxy)phenyl]sulfonyl}phenoxy)methyl]oxirane](/img/structure/B11716697.png)

![N-{[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanecarboxamide](/img/structure/B11716742.png)